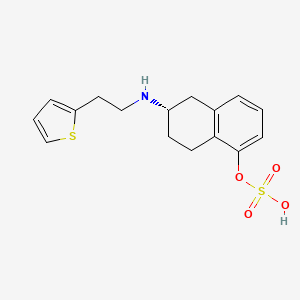![molecular formula C23H32O8 B585639 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 CAS No. 1346597-74-7](/img/structure/B585639.png)
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 is a deuterated compound used primarily in scientific research. This compound is notable for its stable isotope labeling, which makes it valuable in various analytical and synthetic applications. It is often used as a reference material or an intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired isotopic labeling .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods emphasize efficiency and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s stable isotope labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It can be used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 exerts its effects is primarily through its role as a synthetic intermediate. The deuterium atoms in the compound can influence reaction pathways and product distributions, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 can be compared to other malonate derivatives and deuterated compounds:
Diethyl Malonate: A simpler malonate derivative used in similar synthetic applications but without the deuterium labeling.
Diethyl 2-methyl Malonate: Another malonate derivative with a methyl group, used in organic synthesis.
Deuterated Compounds: Other deuterated compounds like deuterated benzene or deuterated chloroform are used in NMR spectroscopy and other analytical techniques.
The uniqueness of this compound lies in its specific structure and isotopic labeling, which provide distinct advantages in certain research and industrial applications .
Propriétés
IUPAC Name |
diethyl 2-methyl-2-[[4-(1,1,1-trideuterio-3-ethoxy-2-ethoxycarbonyl-3-oxopropan-2-yl)phenyl]methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLAQPYROJCSZ-UNLAWSRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)








![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
